

Application Notes: Synthesis of Naringin Dihydrochalcone from Naringin

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Compound of Interest		
Compound Name:	Naringin dihydrochalcone	
Cat. No.:	B1676963	Get Quote

Introduction

Naringin dihydrochalcone (Naringin DC) is a synthetic sweetener derived from naringin, a bitter flavonoid naturally occurring in citrus fruits like grapefruit.[1][2] The conversion process involves two primary steps: the opening of the flavanone ring of naringin under strong alkaline conditions to form a chalcone, followed by catalytic hydrogenation to yield the dihydrochalcone. [1][3] This resulting compound is intensely sweet, estimated to be 300–1800 times sweeter than sucrose at threshold concentrations, making it a valuable non-caloric sweetener in the food and pharmaceutical industries.[1] These application notes provide detailed protocols and quantitative data for the synthesis of Naringin DC from naringin.

Data Presentation: Synthesis Parameters

The synthesis of **naringin dihydrochalcone** can be achieved under various conditions. The following table summarizes quantitative data from several published protocols, highlighting differences in reaction conditions, reagents, and outcomes.



Parameter	Method 1	Method 2	Method 3
Starting Material	5.0 g Purified Naringin	5.0 g Naringin	Naringin
Alkaline Solution	NaOH solution to pH 14	25 mL of 10% KOH	KOH solution to pH 11
Catalyst	Not specified, implied hydrogenation catalyst	500 mg Palladium Black	Palladium on Carbon (Pd/C)
Hydrogen Pressure	High-pressure reactor	Atmospheric pressure	0.8 MPa
Reaction Time	12 hours	6 hours	160 minutes
Temperature	Not specified	Room Temperature	Room Temperature
Yield	92.35%	Nearly theoretical	80-83%
Purity	Not specified	Not specified	65-76.3%
Reference			

Experimental Protocols

This section details a generalized protocol for the synthesis of **naringin dihydrochalcone** based on common laboratory procedures.

I. Materials and Reagents

- Naringin (purified)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Palladium on Carbon (Pd/C, 10%) or Palladium Black
- Hydrogen (H₂) gas
- Deionized Water
- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (concentrated)
- 732 Cation Exchange Resin (optional)



· Ethanol (for recrystallization, optional)

II. Equipment

- High-pressure hydrogenation reactor or a reaction vessel equipped with a magnetic stirrer and a balloon for atmospheric hydrogenation
- · Magnetic stirrer with hotplate
- pH meter
- Büchner funnel and vacuum flask
- Filtration apparatus
- Freeze-dryer or vacuum oven
- Standard laboratory glassware

III. Synthesis Procedure

Step 1: Alkaline Treatment (Ring Opening)

- Prepare the alkaline solution. For example, create a 10% (w/v) KOH solution by dissolving 10 g of KOH in 100 mL of deionized water. Alternatively, prepare an NaOH solution and adjust to the desired pH (e.g., pH 11-14).
- In a reaction vessel, dissolve 5.0 g of naringin in 25 mL of the 10% KOH solution. Stir the mixture magnetically at room temperature. The solution will turn a distinct orange-yellow color, indicating the formation of the naringin chalcone.

Step 2: Catalytic Hydrogenation

- To the orange-yellow solution of naringin chalcone, add the hydrogenation catalyst. For example, add 500 mg of palladium black or an appropriate amount of 10% Pd/C.
- · Seal the reaction vessel.



- For atmospheric pressure hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
- For pressure hydrogenation: Place the vessel in a high-pressure reactor. Purge with hydrogen gas and then pressurize the reactor to the desired pressure (e.g., 0.8 MPa).
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen and the disappearance of the yellow color. The reaction typically runs for 6-12 hours.

Step 3: Catalyst Removal and Neutralization

- Once the reaction is complete (the solution becomes clear and colorless), carefully vent the hydrogen gas from the reactor.
- Remove the catalyst by vacuum filtration through a Büchner funnel. The catalyst can be recovered for reuse.
- Cool the clear, colorless filtrate in an ice bath.
- Slowly acidify the filtrate by adding concentrated HCl or H₂SO₄ dropwise while stirring until the pH reaches approximately 7. A white precipitate of **naringin dihydrochalcone** will form.

Step 4: Isolation and Purification

- Allow the mixture to stand, preferably in a refrigerator for several hours (or up to 24 hours) to ensure complete precipitation.
- Collect the white precipitate by filtration.
- Wash the precipitate with cold deionized water to remove any remaining salts.
- Dry the product. This can be done via freeze-drying or in a vacuum oven to obtain the final naringin dihydrochalcone product.
- (Optional) For higher purity, the crude product can be recrystallized from hot water or an ethanol-water mixture.



IV. Structural Identification

The structure of the synthesized **naringin dihydrochalcone** can be confirmed using various spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Visualized Workflow and Pathways

The following diagrams illustrate the chemical conversion and the experimental workflow for the synthesis process.



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